molecular formula C12H17N5O2S B2689540 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide CAS No. 2034307-42-9

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide

Cat. No. B2689540
CAS RN: 2034307-42-9
M. Wt: 295.36
InChI Key: WSMFXUPXJDHQKC-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups including a 1,2,3-triazole ring, a pyridine ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, stability, and reactivity .

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

Compounds with a 1H-1,2,3-triazole moiety, such as the one , have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . These compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Organic Chemistry Applications

The 1H-1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades .

Industrial Applications

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Biochemical Tools

Tris (benzyltriazolylmethyl)amine (TBTA), a compound with a similar structure, has been used as a biochemical tool for labeling proteins and enzymes .

Stabilization of Copper Ions

TBTA has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions .

Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .

Mechanism of Action

Target of Action

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a complex molecule that interacts with various targets. Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with a variety of enzymes and receptors , suggesting that N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide may have a similar range of targets.

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds, such as 1,2,3-triazole derivatives, have been reported to affect various biological activities . This suggests that N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide may also influence a range of biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit various biological activities , suggesting that N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide may have similar effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some triazole derivatives have been found to have cytotoxic activity, suggesting that they could be harmful if not handled properly .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the presence of the triazole ring and other functional groups, this compound could be of interest in the fields of medicinal chemistry and materials science .

properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-7-6-14-16-17)15-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMFXUPXJDHQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide

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